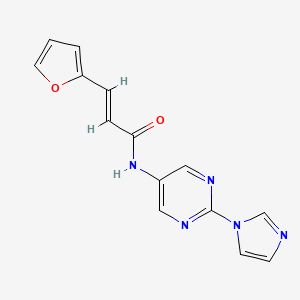

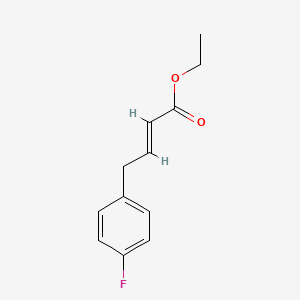

![molecular formula C26H26N2O4S B2742621 N-[2-(1,3-benzothiazol-2-yl)phenyl]-3,4,5-triethoxybenzamide CAS No. 477510-07-9](/img/structure/B2742621.png)

N-[2-(1,3-benzothiazol-2-yl)phenyl]-3,4,5-triethoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-[2-(1,3-benzothiazol-2-yl)phenyl]-3,4,5-triethoxybenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as BTA-EG6 and has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action.

Applications De Recherche Scientifique

Antitumor Activity

A number of derivatives of benzothiazole, including compounds structurally related to N-[2-(1,3-benzothiazol-2-yl)phenyl]-3,4,5-triethoxybenzamide, have been evaluated for their antitumor activities. Notably, certain derivatives have shown considerable anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. For instance, specific benzothiazole derivatives were found to be potent and selectively inhibitory towards lung, colon, and breast cancer cell lines, highlighting the scaffold's therapeutic potential in cancer treatment (Mortimer et al., 2006).

Antimicrobial and Antifungal Applications

Synthesized derivatives also exhibit broad-spectrum antimicrobial and antifungal activities. For example, novel heterocycles based on benzothiazole derivatives have shown excellent activity against bacterial strains like Escherichia coli and Staphylococcus aureus, as well as fungal strains such as Candida albicans and Aspergillus niger. These findings suggest potential applications in combating infectious diseases (Padalkar et al., 2014).

Anticonvulsant Effects

Some benzothiazole derivatives are designed and synthesized with the essential functional groups for binding to benzodiazepine receptors, showing considerable anticonvulsant activity. This indicates their potential use in treating conditions related to seizures or epilepsy (Faizi et al., 2017).

Diagnostic Applications in Alzheimer's Disease

2-Arylbenzothiazole compounds, including those similar to N-[2-(1,3-benzothiazol-2-yl)phenyl]-3,4,5-triethoxybenzamide, have shown promise in the non-invasive diagnosis of Alzheimer's disease. Their diagnostic capabilities, combined with therapeutic potential, make them an attractive area for further research in neurodegenerative diseases (Weekes & Westwell, 2009).

Synthesis and Characterization of Polymers

Benzothiazole derivatives are also explored in the synthesis and characterization of novel polymeric materials. These materials have shown improved thermal stability and specific heat capacities, suggesting potential applications in advanced materials science (Butt et al., 2005).

Mécanisme D'action

Target of Action

tuberculosis . The target of these derivatives is often DprE1, a key enzyme involved in the biosynthesis of arabinogalactan, an essential component of mycobacterial cell wall .

Mode of Action

Benzothiazole derivatives are known to interact with their targets, leading to inhibition of the target’s function . In the case of DprE1, this results in the disruption of cell wall biosynthesis, leading to the death of the bacterium .

Biochemical Pathways

Given the potential target of dpre1, it can be inferred that the compound affects the arabinogalactan biosynthesis pathway . This disruption leads to downstream effects such as compromised cell wall integrity and ultimately, bacterial death .

Result of Action

Based on the potential target of dpre1, the compound likely results in the disruption of cell wall biosynthesis, leading to compromised cell wall integrity and bacterial death .

Propriétés

IUPAC Name |

N-[2-(1,3-benzothiazol-2-yl)phenyl]-3,4,5-triethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N2O4S/c1-4-30-21-15-17(16-22(31-5-2)24(21)32-6-3)25(29)27-19-12-8-7-11-18(19)26-28-20-13-9-10-14-23(20)33-26/h7-16H,4-6H2,1-3H3,(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNFXOKBVBSVVII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(1,3-benzothiazol-2-yl)phenyl]-3,4,5-triethoxybenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-phenyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxamide](/img/structure/B2742540.png)

![3-Bromo-5-ethoxy-4-[(4-methylbenzyl)oxy]benzamide](/img/structure/B2742547.png)

![3-((4-bromophenyl)sulfonyl)-N-(3,5-dimethoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2742558.png)

![N-[[3-(Trifluoromethyl)cyclohexyl]methyl]prop-2-enamide](/img/structure/B2742559.png)

![2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2742560.png)

![N-(2,4-difluorophenyl)-2-{[6-(3-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2742561.png)